2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate
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Overview
Description
2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and industrial applications.
Preparation Methods
The synthesis of 2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxoethyl compounds with o-tolylamine and 5-methylthiophene-2-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of catalysts and under controlled temperatures to ensure high yield and purity . Industrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and efficiency .
Chemical Reactions Analysis
2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-3-carboxylate derivatives: Known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-3-4-6-12(10)16-14(17)9-19-15(18)13-8-7-11(2)20-13/h3-8H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFRJHITZQUWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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